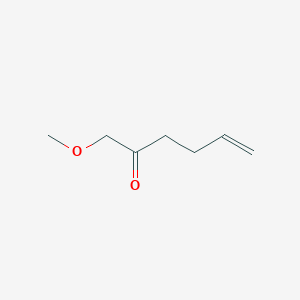
1-Methoxyhex-5-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxyhex-5-EN-2-one is an organic compound with the molecular formula C7H12O2 It is characterized by the presence of a methoxy group (-OCH3) and an enone functional group (a conjugated system of a carbonyl group and a double bond)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxyhex-5-EN-2-one can be synthesized through several methods. One common approach involves the reaction of 1-hexene with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the compound from any by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxyhex-5-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methoxyhex-5-EN-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It can be used in the production of fragrances, flavors, or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxyhex-5-EN-2-one depends on its interaction with various molecular targets. The enone group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activity.
Comparison with Similar Compounds
1-Methoxyhex-5-ene: Similar structure but lacks the enone group.
Hex-5-en-2-one: Similar structure but lacks the methoxy group.
1-Methoxy-2-hexanone: Similar structure but with a different position of the methoxy group.
Uniqueness: 1-Methoxyhex-5-EN-2-one is unique due to the presence of both the methoxy and enone functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical transformations and interactions in various research and industrial contexts.
Properties
CAS No. |
62715-14-4 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-methoxyhex-5-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-7(8)6-9-2/h3H,1,4-6H2,2H3 |
InChI Key |
NFTBDNOELIDQRC-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















